Cas no 420786-82-9 (3-methylquinolin-5-ol)
3-methylquinolin-5-ol Chemical and Physical Properties
Names and Identifiers
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- 5-Quinolinol, 3-methyl- (9CI)
- 3-methyl-5-Quinolinol
- 3-methylquinolin-5-ol
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- Inchi: 1S/C10H9NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h2-6,12H,1H3
- InChI Key: ITKZLNVBOAPPOI-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2C1=CC(C)=CN=2
3-methylquinolin-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356150-5mg |
3-methylquinolin-5-ol |
420786-82-9 | 5mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M356150-10mg |
3-methylquinolin-5-ol |
420786-82-9 | 10mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M356150-50mg |
3-methylquinolin-5-ol |
420786-82-9 | 50mg |
$ 340.00 | 2022-06-03 | ||
| Alichem | A189000243-1g |
5-Hydroxy-3-methylquinoline |
420786-82-9 | 98% | 1g |
$1213.16 | 2023-09-01 | |
| Alichem | A189000243-5g |
5-Hydroxy-3-methylquinoline |
420786-82-9 | 98% | 5g |
$3382.96 | 2023-09-01 | |
| Alichem | A189000243-10g |
5-Hydroxy-3-methylquinoline |
420786-82-9 | 98% | 10g |
$5016.77 | 2023-09-01 | |
| Chemenu | CM238542-1g |
3-Methylquinolin-5-ol |
420786-82-9 | 97% | 1g |
$1268 | 2022-09-01 | |
| Enamine | EN300-191015-0.05g |
3-methylquinolin-5-ol |
420786-82-9 | 95% | 0.05g |
$312.0 | 2023-09-18 | |
| Enamine | EN300-191015-0.1g |
3-methylquinolin-5-ol |
420786-82-9 | 95% | 0.1g |
$466.0 | 2023-09-18 | |
| Enamine | EN300-191015-0.25g |
3-methylquinolin-5-ol |
420786-82-9 | 95% | 0.25g |
$666.0 | 2023-09-18 |
3-methylquinolin-5-ol Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 3-methylquinolin-5-ol
Comprehensive Overview of 3-methylquinolin-5-ol (CAS No. 420786-82-9): Properties, Applications, and Industry Insights
3-methylquinolin-5-ol (CAS No. 420786-82-9) is a specialized organic compound belonging to the quinoline family, which has garnered significant attention in pharmaceutical and material science research. This heterocyclic aromatic molecule features a methyl group at the 3-position and a hydroxyl group at the 5-position of the quinoline backbone, contributing to its unique physicochemical properties. The compound's molecular structure and electronic configuration make it a valuable intermediate in synthesizing bioactive molecules, particularly in drug discovery programs targeting inflammation and microbial infections.
Recent studies highlight the growing interest in 3-methylquinolin-5-ol derivatives as potential kinase inhibitors, a hot topic in oncology research. With the rise of personalized medicine, researchers are exploring its structure-activity relationships (SAR) to develop novel therapeutics. The compound's solubility profile and stability under physiological conditions are frequently searched parameters, reflecting industry demand for optimized drug candidates. Analytical techniques like HPLC purity analysis and NMR characterization are critical for quality control in its production.
Beyond pharmaceuticals, 420786-82-9 has emerging applications in organic electronics. Its conjugated π-system and tunable photophysical properties make it a candidate for OLED materials and sensor development—areas trending in sustainable technology forums. Manufacturers are optimizing synthetic routes to improve yield while addressing environmental concerns through green chemistry principles, a response to the chemical industry's focus on carbon footprint reduction.
The global market for quinoline-based compounds is projected to grow at 6.2% CAGR (2023-2030), driven by demand for high-performance intermediates. Regulatory compliance remains crucial; REACH certification and GMP standards dominate supplier qualification criteria. As synthetic biology advances, enzymatic synthesis of 3-methylquinolin-5-ol is being explored—a solution aligning with biocatalysis trends that reduce reliance on traditional chemical processes.
Quality specifications for CAS 420786-82-9 typically require ≥98% purity, with strict limits on heavy metal contaminants and residual solvents. Storage recommendations emphasize protection from UV degradation in amber glass containers at controlled temperatures—a detail often queried by laboratory purchasers. The compound's melting point range (210-214°C) and spectral data (λmax 320 nm in methanol) serve as key identification markers for analytical chemists.
Innovative applications continue to emerge, including its use as a ligand precursor in catalysis research and as a building block for fluorescent probes. Patent analysis reveals increasing IP activity around modified quinoline scaffolds, particularly in antiviral drug development—a research area amplified by recent global health challenges. The compound's structure-property relationships are being computationally modeled using AI-assisted drug design platforms, reflecting the industry's digital transformation.
Supply chain dynamics for 3-methylquinolin-5-ol show regional specialization, with custom synthesis services gaining traction among biotech startups. Technical bulletins emphasize proper waste disposal protocols and industrial hygiene measures during handling, addressing workplace safety concerns. As analytical instrumentation advances, LC-MS methods for trace impurity detection in 420786-82-9 batches have become more sensitive, ensuring compliance with stringent pharmaceutical grade requirements.
Future research directions may explore continuous flow synthesis of this compound to enhance production efficiency—a technique gaining momentum in process chemistry circles. The compound's potential in agrochemical formulations is another developing niche, though this application requires extensive ecotoxicological studies. Academic and industrial collaborations are investigating polymorphic forms of 3-methylquinolin-5-ol to understand their impact on formulation stability, a critical factor in product development cycles.
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